Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate
Brand Name: Vulcanchem
CAS No.: 7495-48-9
VCID: VC15904726
InChI: InChI=1S/C17H18O4/c1-3-21-17(19)9-8-16(18)14-5-4-13-11-15(20-2)7-6-12(13)10-14/h4-7,10-11H,3,8-9H2,1-2H3
SMILES:
Molecular Formula: C17H18O4
Molecular Weight: 286.32 g/mol

Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate

CAS No.: 7495-48-9

Cat. No.: VC15904726

Molecular Formula: C17H18O4

Molecular Weight: 286.32 g/mol

* For research use only. Not for human or veterinary use.

Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate - 7495-48-9

Specification

CAS No. 7495-48-9
Molecular Formula C17H18O4
Molecular Weight 286.32 g/mol
IUPAC Name ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate
Standard InChI InChI=1S/C17H18O4/c1-3-21-17(19)9-8-16(18)14-5-4-13-11-15(20-2)7-6-12(13)10-14/h4-7,10-11H,3,8-9H2,1-2H3
Standard InChI Key VPLAPZOVFJSEAB-UHFFFAOYSA-N
Canonical SMILES CCOC(=O)CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC

Introduction

Chemical Identity and Structural Characterization

Molecular Architecture

Ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate consists of a naphthalene ring system substituted with a methoxy group (-OCH₃) at the 6-position and a 4-oxobutanoate ethyl ester at the 2-position. The butanoate chain features a ketone group at the 4-position, contributing to its reactivity and potential as a synthetic intermediate .

IUPAC Nomenclature and SMILES Notation

The systematic IUPAC name, ethyl 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoate, reflects its substitution pattern. The SMILES notation (CCOC(=O)CCC(=O)C1=CC2=C(C=C1)C=C(C=C2)OC) encodes the connectivity of the naphthalene ring, methoxy group, and ethyl ester .

Synthesis and Preparation

Friedel-Crafts Acylation

A plausible route involves Friedel-Crafts acylation of 6-methoxynaphthalene with an appropriate acylating agent. For instance, reacting 6-methoxynaphthalene with succinic anhydride in the presence of a Lewis acid (e.g., AlCl₃) could yield 4-(6-methoxynaphthalen-2-yl)-4-oxobutanoic acid, which could subsequently undergo esterification with ethanol .

Condensation Reactions

Alternative methods may employ condensation between 6-methoxy-2-naphthaldehyde and ethyl acetoacetate under basic conditions. This approach, analogous to the Claisen-Schmidt condensation, could form the α,β-unsaturated ketone intermediate, followed by reduction and oxidation steps.

Physicochemical Properties

Experimental Data

Limited experimental data are available for this compound. Key properties, such as melting point, boiling point, and density, remain unreported in the literature .

Solubility and Stability

Based on structural analogs, the compound is likely soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in ethanol or ethyl acetate. The ester and ketone functionalities may render it susceptible to hydrolysis under acidic or basic conditions.

Future Directions

Synthetic Optimization

Developing efficient, scalable synthesis routes is critical. Exploring catalytic asymmetric methods could yield enantiomerically pure variants, which are often required for pharmaceutical applications .

Biological Screening

In vitro and in vivo assays are needed to evaluate this compound’s potential as an antimicrobial, anticancer, or anti-inflammatory agent. Computational modeling (e.g., molecular docking) could prioritize targets for experimental validation.

Derivatization Studies

Functionalizing the ketone or ester groups could enhance solubility or bioactivity. For instance, reducing the ketone to an alcohol or converting the ester to an amide might yield analogs with improved pharmacokinetic profiles .

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